ANR 94

Descripción general

Descripción

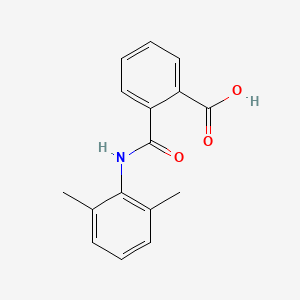

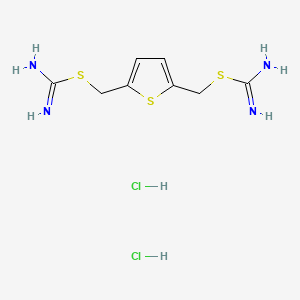

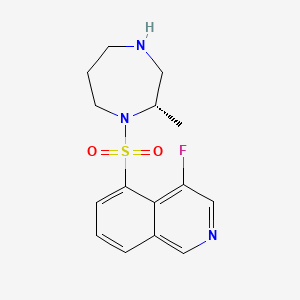

ANR 94: 8-Etoxi-9-etil-9H-purin-6-amina , es un antagonista potente y selectivo del receptor de adenosina A2A. Este compuesto ha demostrado una promesa significativa en el tratamiento de la enfermedad de Parkinson debido a sus efectos neuroprotectores y antiinflamatorios .

Aplicaciones Científicas De Investigación

ANR 94 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :

Química: Se utiliza como un compuesto de herramienta para estudiar las interacciones del receptor de adenosina.

Biología: Se emplea en la investigación de las vías de señalización celular que involucran los receptores de adenosina.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson.

Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores de adenosina.

Mecanismo De Acción

ANR 94 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A2A. Esta interacción inhibe la actividad del receptor, lo que lleva a una reducción en las vías de señalización descendentes que normalmente se activan por la adenosina. La inhibición de estas vías da como resultado efectos neuroprotectores y antiinflamatorios, que son beneficiosos en el tratamiento de la enfermedad de Parkinson .

Análisis Bioquímico

Biochemical Properties

ANR 94 interacts with the adenosine A2A receptor (AA2AR), a protein that plays a crucial role in biochemical reactions . The nature of this interaction is antagonistic, meaning that this compound binds to the AA2AR and inhibits its function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the adenosine A2A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ANR 94 implica la reacción de 8-etoxi-9-etiladenina con reactivos apropiados bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad y generalmente no se divulgan en la literatura pública .

Métodos de Producción Industrial: La producción industrial de this compound se lleva a cabo bajo condiciones estrictas para garantizar una alta pureza y rendimiento. El compuesto se sintetiza a granel utilizando condiciones de reacción optimizadas y se purifica mediante cromatografía líquida de alta resolución para lograr una pureza de ≥99% .

Análisis De Reacciones Químicas

Tipos de Reacciones: ANR 94 principalmente sufre reacciones de sustitución debido a la presencia de sitios reactivos en el anillo de purina. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Generalmente implican nucleófilos como aminas o tioles.

Reacciones de Oxidación: Pueden llevarse a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: A menudo implican agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de purina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares:

- 8-(3-Clorostiril)cafeína

- SCH 58261

- 5′-(N-Etilcarboxamido)adenosina

- BAY 60-6583

- 8-Ciclopentil-1,3-dimetilxantina

Comparación: ANR 94 es único en su alta selectividad y afinidad por el receptor de adenosina A2A, con un valor de Ki de 46 nM para el receptor humano . Esta alta selectividad lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. En comparación, otros compuestos similares pueden tener diferentes grados de selectividad y afinidad para diferentes subtipos de receptores de adenosina .

Propiedades

IUPAC Name |

8-ethoxy-9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGDTMONBLMLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=C1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473127 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-89-3 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634924-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ANR 94?

A1: this compound acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, this compound interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.

Q2: How does this compound impact motor symptoms in Parkinson's disease models?

A2: Studies in a rodent model of Parkinson's disease demonstrate that this compound significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.

Q3: Does this compound offer any neuroprotective benefits in Parkinson's disease?

A3: While this compound alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of this compound and determine optimal treatment strategies.

Q4: Are there any potential advantages to combining this compound with other therapeutic agents?

A4: Research suggests that combining this compound with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.

Q5: What is known about the metabolism of this compound?

A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that this compound is metabolized to a very small extent (1.5-5%) []. Additionally, this compound acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

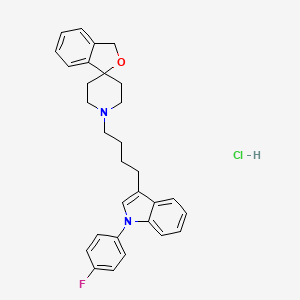

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)